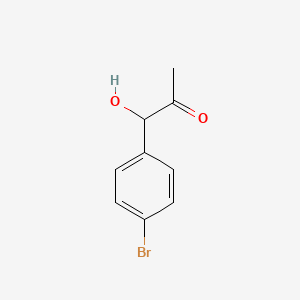

1-(4-Bromophenyl)-1-hydroxypropan-2-one

Description

1-(4-Bromophenyl)-1-hydroxypropan-2-one is a brominated aromatic hydroxyketone with the molecular formula C₉H₉BrO₂. Its structure features a 4-bromophenyl group attached to a hydroxypropan-2-one backbone, combining a ketone and a hydroxyl group. This dual functionality enables hydrogen bonding (via the hydroxyl) and electrophilic reactivity (via the ketone), making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C9H9BrO2 |

|---|---|

Molecular Weight |

229.07 g/mol |

IUPAC Name |

1-(4-bromophenyl)-1-hydroxypropan-2-one |

InChI |

InChI=1S/C9H9BrO2/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-5,9,12H,1H3 |

InChI Key |

CPKAAKNUOYCKDF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=CC=C(C=C1)Br)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences and Functional Group Effects

The target compound is distinguished from analogs by the presence of both hydroxyl and ketone groups. Key comparisons include:

- (E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one (Chalcone): Features an α,β-unsaturated ketone (propenone) and iodine substituent. The conjugated enone system enhances UV absorption and reactivity in Michael additions, unlike the isolated ketone in the target compound .

- 1-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]-2-propen-1-one: The dimethylamino group introduces strong electron-donating effects, altering electronic properties and redox behavior .

Table 1: Structural and Functional Group Comparisons

| Compound | Key Functional Groups | Electronic Effects | Hydrogen Bonding Capacity |

|---|---|---|---|

| 1-(4-Bromophenyl)-1-hydroxypropan-2-one | -OH, -CO- | Moderate electron-withdrawing (Br, CO) | High (due to -OH) |

| (E)-1-(4-Bromophenyl)-3-(4-iodophenyl)prop-2-en-1-one | -CO-, C=C, -I | Strong electron-withdrawing (I) | Low (no -OH) |

| 1-(4-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one | -CO-, C=C, -OCH₂CH₃ | Electron-donating (OCH₂CH₃) | Moderate (ether oxygen) |

Physical and Spectroscopic Properties

Melting Points and Solubility

- The hydroxyacetophenone derivative 1-[4-(4-Bromobutoxy)-2-hydroxy-5-(2-propenyl)phenyl]ethanone has a melting point (m.p.) of 66°C, suggesting that hydroxyl groups may lower m.p. compared to non-hydroxylated analogs .

- Chalcone derivatives (e.g., (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one) typically exhibit higher m.p. (150–200°C) due to planar structures and π-π stacking .

NMR Spectroscopy

- 1H NMR : The target compound’s hydroxyl proton would resonate near δ 2–5 ppm (broad), while its ketone lacks adjacent protons, contrasting with chalcones’ α,β-unsaturated protons (δ 6–8 ppm, doublets with J ≈ 15–16 Hz) .

- 13C NMR : The ketone carbon in the target compound would appear near δ 200–210 ppm, similar to chalcones (δ 188–190 ppm) .

Reactivity and Chemical Behavior

- Hydrogen Bonding : The hydroxyl group in the target compound facilitates intermolecular hydrogen bonding, influencing crystal packing (as per Etter’s graph-set analysis) and solubility .

- Electrophilic Reactivity : The ketone can undergo nucleophilic additions (e.g., Grignard reactions), whereas chalcones’ α,β-unsaturated ketones are prone to cycloadditions and conjugate additions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.